N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE
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Overview
Description
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE: is a complex organic compound that features a unique combination of a cyclohexyl group, a thiadiazole ring, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is often introduced via alkylation reactions.
Attachment of the Fluorophenyl Group: This step involves the use of fluorinated benzyl halides in nucleophilic substitution reactions.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Known for its use in combating bacterial infections.
Uniqueness
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS2/c23-17-12-10-15(11-13-17)14-28-19-9-5-4-8-18(19)20(27)24-22-26-25-21(29-22)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIICWQAJUGEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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